N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-4-26-18-9-5-6-10-20(18)31-19-13-12-15(14-17(19)24(26)28)25-23(27)16-8-7-11-21(29-2)22(16)30-3/h5-14H,4H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXQIGBJTNPWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.449 g/mol
- CAS Number : 922108-37-0
- Purity : Typically around 95%.
Research indicates that compounds with similar structures to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) may act on various biological pathways. These compounds often interact with neurotransmitter receptors and may exhibit activity as dopamine D2 receptor antagonists . The oxazepin structure is hypothesized to influence several signaling pathways, which could lead to therapeutic effects in neurological disorders.
Pharmacological Effects
- Antidepressant Activity : Some derivatives of dibenzoxazepine have shown potential antidepressant properties by modulating neurotransmitter levels in the brain.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit angiogenesis, which is critical for tumor growth and metastasis .
- Cardiovascular Effects : Similar compounds have been investigated for their effects on cardiovascular health, particularly in regulating blood pressure and vascular resistance .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine | |
| Anticancer | Inhibition of angiogenesis | |
| Cardiovascular | Effects on perfusion pressure |
Case Study Example
A study conducted on a related compound demonstrated its efficacy in reducing tumor size in xenograft models by inhibiting angiogenesis. The results indicated a significant reduction in vascular endothelial growth factor (VEGF) levels, suggesting a mechanism involving the disruption of blood supply to tumors .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption observed in animal models.
- Distribution : High tissue distribution with a preference for neural tissues.
- Metabolism : Primarily metabolized in the liver; metabolites exhibit varied biological activities.
- Excretion : Renal excretion is predominant.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 6 hours |
| Clearance | 12 L/h |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
The 2,3-dimethoxybenzamide group distinguishes the target compound from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance metabolic stability but reduce solubility.
- Methoxy positioning : The 2,3-dimethoxy configuration in the target compound contrasts with 2,6-dimethoxy in , which could alter steric hindrance and hydrogen-bonding interactions.
- Acetamide vs.
Core Heteroatom Modifications: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the oxazepine core with sulfur yields dibenzo[b,f][1,4]thiazepine derivatives, which exhibit distinct electronic and pharmacokinetic profiles:
Key Observations :
Alkyl Chain and Functional Group Variations
Modifications to the ethyl group at position 10 or the oxo group at position 11 influence potency and selectivity:
Q & A
Q. Advanced: How can synthetic efficiency be improved using factorial design or computational modeling?
Methodological Answer:
- Factorial Design : Apply a 2^k factorial approach to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, varying temperature (25–80°C) and solvent (DMF vs. THF) to maximize yield while minimizing side-product formation .
- AI-Driven Simulation : Use COMSOL Multiphysics coupled with machine learning to model reaction kinetics and predict optimal conditions (e.g., solvent polarity index, reaction time) .
Basic: What in vitro models are suitable for assessing its anti-inflammatory activity?
Methodological Answer:
- Monocytic-Endothelial Cell Adhesion Assay : Pre-treat human monocytes with the compound (1–10 µM) and measure adhesion to TNF-α-activated endothelial cells using fluorescence-labeled monocytes. Quantify adhesion via fluorescence microscopy or flow cytometry .
- Cytokine Profiling : Use ELISA to assess inhibition of IL-6 and TNF-α secretion in LPS-stimulated macrophages .
Q. Advanced: How can contradictory data on dose-dependent efficacy be resolved?
Methodological Answer:
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Adjust dosing regimens if rapid metabolism is observed .
- Redox Profiling : Measure intracellular ROS levels (e.g., using DCFDA fluorescence) to rule out off-target oxidative stress effects at higher concentrations .
Basic: What structural analogs have been studied, and how do substitutions impact activity?
Methodological Answer:
Key analogs include:
- 10-Ethyl vs. 10-Methyl : Substitution at the 10-position (e.g., 10-methyl analog) reduces anti-inflammatory potency by ~40%, suggesting ethyl enhances hydrophobic interactions with target proteins .
- Nitro vs. Methoxy Groups : 2-Nitro substitution (e.g., C15H12N2O4) increases cytotoxicity, while 2,3-dimethoxy groups improve solubility without compromising activity .
Q. Advanced: How can QSAR models guide rational structural modifications?
Methodological Answer:
- 3D-QSAR : Use Schrödinger’s Maestro to align analogs and generate contour maps highlighting favorable hydrophobic (e.g., ethyl group) and electrostatic (e.g., methoxy) regions .
- Molecular Dynamics Simulations : Simulate binding to NF-κB or COX-2 active sites to identify substituents that stabilize hydrogen bonds (e.g., amide carbonyl with Arg121) .
Basic: What chromatographic techniques are recommended for purity analysis?
Methodological Answer:
Q. Advanced: How to validate analytical methods for regulatory compliance?
Methodological Answer:
- ICH Guidelines : Follow Q2(R1) for validation parameters:
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Q. Advanced: How to design a stability-indicating study for formulation development?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (80°C, 48h), light (1.2 million lux·h), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C). Monitor degradation via UPLC-PDA and identify major degradants using HRMS/MS .
Basic: How does this compound compare to known anti-inflammatory scaffolds (e.g., NSAIDs)?
Methodological Answer:
Q. Advanced: What biomarkers should be prioritized in translational studies?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated monocytes to identify suppressed pathways (e.g., NF-κB, MAPK) and correlate with clinical endpoints like CRP levels .
- Proteomics : Use multiplex immunoassays (Luminex) to quantify 50+ cytokines/chemokines in patient serum pre/post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
